Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a nitro-substituted fused heterocyclic compound featuring a furopyridine core. Its synthesis involves multistep routes, including decarboxylation, reduction, and deamination reactions starting from intermediates like 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (V) .
Properties
IUPAC Name |
ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)8-4-6-3-7(12(14)15)5-11-9(6)17-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGCPWHSAJHXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300812 | |
| Record name | ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-64-0 | |
| Record name | NSC139100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the furo[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, followed by nitration to introduce the nitro group at the 5-position. The final step involves esterification to attach the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amine, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds with higher oxidation states.
Reduction: Amines, such as 5-amino derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate cellular processes and pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and microbial infections.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate with structurally analogous compounds, focusing on substituents, heterocyclic systems, and synthetic yields.
Substituent Effects
- Nitro vs. Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): Chlorine at the 5-position offers moderate electron-withdrawing effects, with a reported synthesis yield of 60% . Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c): Bromine introduces steric bulk and polarizability, synthesized in 76% yield .
Heterocyclic System Variations
- Furopyridine vs. Pyrrolopyridine/Thienopyridine: Furopyridine Core (e.g., Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate): Oxygen in the furan ring increases polarity and hydrogen-bonding capacity. Thienopyridine Derivatives (e.g., Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate (14c)): Sulfur in the thiophene ring improves lipophilicity, with a 71% yield .
Functional Group Modifications
- Ester vs. Hydroxy/Ketone Groups: this compound: The ethyl ester group provides hydrolytic stability and facilitates further derivatization. Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13c): The 3-hydroxy group introduces hydrogen-bonding capacity, synthesized in 76% yield . 5-Chlorothieno[2,3-b]pyridin-3(2H)-one (14d): A ketone group replaces the ester, leading to keto-enol tautomerism, isolated in 50% yield .
Table 1: Comparative Data for Key Analogous Compounds
| Compound Name | Substituent(s) | Heterocycle | Yield | Key Features |
|---|---|---|---|---|
| Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | 5-Nitro | Furopyridine | N/A* | Strong EWG, high reactivity |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 5-Chloro | Pyrrolopyridine | 60% | Moderate EWG, versatile intermediate |
| Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 5-Bromo, 3-Hydroxy | Furopyridine | 76% | Bromine steric bulk, hydroxy H-bond |
| Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate | 5-Chloro, 3-Hydroxy | Thienopyridine | 71% | Sulfur lipophilicity, hydroxy H-bond |
| 5-Chlorothieno[2,3-b]pyridin-3(2H)-one | 5-Chloro, 3-Ketone | Thienopyridine | 50% | Keto-enol tautomerism |
Key Research Findings and Implications
- Synthetic Efficiency : Halogenated derivatives (Cl, Br) generally exhibit higher yields (60–76%) compared to nitro-substituted compounds, possibly due to milder reaction conditions .
- Biological Relevance: Thienopyridine and pyrrolopyridine derivatives are frequently explored as kinase inhibitors or antimicrobial agents, whereas nitro-substituted furopyridines may exhibit unique redox properties .
Notes
- Further studies are needed to evaluate its bioactivity.
- The nitro group’s strong electron-withdrawing nature may necessitate specialized handling during synthesis, contrasting with halogenated analogs .
- Structural diversity in fused heterocycles (e.g., furo vs. thieno) underscores the importance of scaffold hopping in drug discovery .
Q & A
Basic: What synthetic methodologies are validated for Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, and how do their efficiencies compare?
Answer:
Two primary routes are documented:
- Route 1: Starts with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (I), involving sequential deamination, hydrolysis, and decarboxylation.
- Route 2: Begins with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (V), followed by decarboxylation, reduction, and deamination .
Efficiency Considerations:
- Route 1 requires precise control of deamination agents (e.g., nitrous acid) to avoid over-oxidation.
- Route 2 may yield higher purity due to fewer intermediates but demands rigorous reduction conditions (e.g., catalytic hydrogenation) to preserve the nitro group.
Advanced: How can reaction parameters be optimized to suppress side-product formation during synthesis?
Answer:
Key strategies include:
- Temperature Control: Maintaining ≤60°C during cyclization to prevent nitro group degradation .
- pH Adjustment: Using buffered conditions (pH 6–7) to stabilize intermediates prone to hydrolysis .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing precursors while minimizing unintended nucleophilic attacks .
- Catalytic Additives: Employing Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves spatial arrangement using SHELX programs (e.g., SHELXL for refinement), critical for verifying the fused furan-pyridine ring system .
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and nitro group stability under ionization .
Advanced: How does the nitro group influence electronic properties and reactivity compared to halogenated analogs?
Answer:
- Electronic Effects:
- The nitro group is strongly electron-withdrawing, reducing electron density at the pyridine ring, which enhances electrophilic substitution resistance but facilitates nucleophilic attacks at meta positions .
- Contrasts with chloro analogs (e.g., Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate), where halogen electronegativity is lower, allowing for easier SNAr reactions .
- Redox Reactivity:
Advanced: How should researchers address discrepancies in reported biological activities of nitrofuropyridine derivatives?
Answer:
- Experimental Variables:
- Purity: Use HPLC (≥95% purity) to exclude impurities affecting bioassay results .
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Mechanistic Studies:
- Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases) across studies .
- Data Normalization:
- Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to contextualize potency .
Basic: What stability considerations are essential for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
- Long-Term Stability: Monitor via periodic TLC or HPLC to detect decomposition (e.g., nitro reduction to amine) .
Advanced: What strategies enable regioselective functionalization of the fused furan-pyridine system?
Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to deprotonate the pyridine C-H adjacent to the nitro group, enabling selective alkylation .
- Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at the furan ring’s 3-position .
- Protection/Deprotection: Temporarily mask the nitro group as an amine (via reduction) to perform electrophilic substitutions, followed by re-oxidation .
Basic: How is computational chemistry applied to predict the reactivity of this compound?
Answer:
- DFT Calculations:
- Gaussian09 simulations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Solvation models (e.g., PCM) assess solubility in polar solvents, guiding reaction medium selection .
- Molecular Dynamics (MD):
- Simulate binding modes with biological targets (e.g., bacterial enzymes) to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
